Atorvastatin lactone is a key metabolite of Atorvastatin, a potent 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor. [, ] While Atorvastatin itself exists in both acid and lactone forms, Atorvastatin lactone specifically refers to the closed-ring lactone form of the molecule. This distinction is crucial, as the two forms exhibit different pharmacological and pharmacokinetic properties. [] In scientific research, Atorvastatin lactone is primarily utilized in studies focusing on drug metabolism, pharmacokinetic interactions, and the development of analytical methods for quantifying Atorvastatin and its metabolites. [, , , ]
The synthesis of atorvastatin lactone involves several steps that include hydrogenation, condensation, and deprotection processes. One notable method is described in a patent where tert-butyl isopropylidene nitrile is hydrogenated to form tert-butyl isopropylidene amine. This amine is then condensed with the diketone of atorvastatin to yield an acetonide ester. Following this, the acetonide ester undergoes deprotection in methanol treated with acid to form a diol ester. The diol ester is subsequently saponified to produce a sodium salt, which is then reacidified to yield atorvastatin lactone .
Recent advancements have introduced multicomponent reactions (MCRs) as efficient synthetic strategies for producing atorvastatin and its intermediates, significantly reducing the number of required steps . For instance, a concise synthesis utilizing the Paal–Knorr reaction has been reported to streamline the process while maintaining high yields .
The molecular structure of atorvastatin lactone features a complex arrangement of rings and functional groups characteristic of statins. Key structural components include:
The molecular formula for atorvastatin lactone is C23H29FNO5, with a molar mass of approximately 437.48 g/mol. The compound exhibits chirality due to the presence of multiple stereocenters .
Atorvastatin lactone can participate in various chemical reactions typical for organic compounds with multiple functional groups. Key reactions include:
The synthesis processes are sensitive to conditions such as temperature and pH, which can affect yield and purity .
Atorvastatin lactone functions primarily as a competitive inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase, an enzyme pivotal in cholesterol biosynthesis. By inhibiting this enzyme, atorvastatin lactone effectively reduces levels of low-density lipoprotein cholesterol in the bloodstream. This mechanism leads to decreased cholesterol production and increased clearance from the blood, ultimately reducing the risk of cardiovascular events .
Atorvastatin lactone exhibits several notable physical and chemical properties:
These properties are critical for its formulation into pharmaceutical products and influence its bioavailability and efficacy .
The primary application of atorvastatin lactone lies within its role as an intermediate in synthesizing atorvastatin calcium, which is extensively used in clinical settings to manage hyperlipidemia and reduce cardiovascular risks. Its synthesis has garnered significant interest due to its implications in drug discovery and development processes aimed at improving cardiovascular health .
Recent advances in synthetic methodologies have significantly streamlined access to atorvastatin lactone (CAS 125995-03-1), a key pharmacophore and metabolic intermediate of the blockbuster cholesterol-lowering drug atorvastatin. A high-speed vibration milling (HSVM) approach employs a Hantzsch-type sequential three-component reaction between 4-methyl-3-oxo-N-phenylpentanamide, tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone catalyzed by ytterbium triflate/silver nitrate. Subsequent hydrolytic deprotection and lactonization delivers atorvastatin lactone in 38% overall yield—a marked improvement in efficiency over traditional solution-phase methods [1].
Convergent strategies leveraging multicomponent reactions (MCRs) have further revolutionized synthesis. A four-step route exploits an Ugi adduct 9 formed from p-fluorobenzaldehyde, amine 3, convertible isocyanide 7, and isobutyric acid in trifluoroethanol. Acid-mediated deprotection yields the amido acid 4, which undergoes regioselective [3+2] cycloaddition with diphenylpropiolamide 5 to furnish advanced intermediate 10. Final deprotection delivers atorvastatin, establishing this as one of the shortest synthetic sequences (4 steps vs. 6–10 in classical routes) [6]. Alternative Paal-Knorr cyclizations utilize diketone 23 and chiral amine 22 (containing a protected syn-1,3-diol unit), enabling late-stage iodination, carboxylation, and lactonization to access the lactone core [9].
Table 1: Comparative Analysis of Atorvastatin Lactone Synthetic Approaches
Method | Key Steps | Overall Yield | Steps | Advantages |
---|---|---|---|---|
HSVM Hantzsch Reaction | Sequential 3-component reaction + lactonization | 38% | 3 | Solvent-free, high efficiency |
Ugi/cycloaddition sequence | Ugi adduct formation → [3+2] cycloaddition | 40% (Ugi step) | 4 | Convergent, high derivatization potential |
Paal-Knorr cyclization | Diketone + amine condensation → lactonization | Not reported | 6+ | Modular diol protection |
Zirconium-catalyzed | Enamine + nitrovinyl cyclization | Up to 67% | 3 | Tolerates steric hindrance |
Strategic structural modifications at position 3 of atorvastatin's pyrrole ring enable the development of "atropostatins"—diastereomeric prodrugs featuring stable chiral axes. Density functional theory (DFT) calculations (B3LYP-D3/6-31G(d)) predict rotational energy barriers exceeding 30 kcal/mol for ortho-substituted aryl groups (e.g., 2,6-dimethylphenyl, 2-methoxy-1-naphthyl), classifying them as Class III atropisomers (half-life >30 min at 37°C). Kinetic studies via dynamic HPLC and VT-NMR validate these predictions, with measured barriers of 31–35 kcal/mol confirming configurational stability under physiological conditions [2] [3].
Docking simulations reveal enhanced HMG-CoA reductase binding for specific atropisomers. The M-isomer of IIg (2-naphthyl derivative) exhibits a binding energy of –9.2 kcal/mol, surpassing native atorvastatin (–8.5 kcal/mol) due to optimized van der Waals contacts with Leu857, Ala856, and Lys691. Absolute configuration assignment via electronic circular dichroism (ECD) spectroscopy coupled with time-dependent DFT (TD-DFT) calculations confirms the stereochemical integrity of the P and M conformers. This axial chirality introduces a new dimension for structure-activity optimization, potentially enabling tissue-targeted delivery through lactone prodrug design [2] [8].
Steric parameters of ortho-aryl substituents critically govern atropisomer stability and pharmacological activity. DFT-based conformational analysis demonstrates that:
Table 2: Impact of Steric Groups on Atropisomer Stability
Model Compound | 3-Substituent | Calculated ΔG‡ (kcal/mol) | Experimental t₁/₂ (37°C) |
---|---|---|---|
1a | 2-methylphenyl | 23.4 | Minutes |
1b | 2,5-dimethylphenyl | 24.5 | Hours |
1c | 2,6-dimethylphenyl | 31.2 | >1 year |
1e | 2-methoxy-1-naphthyl | 33.5 | >1 year |
1f | 1-naphthyl | 32.1 | >1 year |
Helical gearing effects in ground-state conformations enforce correlated torsional motions. In 1a, the o-methyl group’s rotation drives synchronized movement of the isopropyl and carbamate substituents, lowering the activation energy for racemization. Bulkier groups like 1-naphthyl decouple these motions, raising the barrier by >8 kcal/mol [2] [8].
Sterically encumbered pyrroles essential for atropisomer synthesis necessitate innovative cyclization methods. Zirconocene-catalyzed cascade reactions between enamine 2 (derived from 4-methyl-3-oxo-N-phenylpentanamide) and nitrovinyl-aryl compounds 3 afford tetra-substituted pyrroles 4 in yields up to 67%. This method overcomes limitations of classical Hantzsch and Paal-Knorr routes by accommodating ortho-substituted aryls that induce significant steric congestion [2].
Key modifications enable handling of sensitive substrates:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7